ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a brominated benzofuran derivative with a complex substitution pattern. Its structure includes a benzofuran core substituted at positions 4 and 5 with bromine and a 3-bromobenzoyloxy group, respectively, along with a formyl group at position 2, a methyl group at position 7, and an ethyl carboxylate at position 2. The molecular formula is C₂₀H₁₅Br₂O₆, with a molecular weight of 511.15 g/mol.
Properties
IUPAC Name |
ethyl 4-bromo-5-(3-bromobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2O6/c1-3-26-20(25)15-14(9-23)27-18-10(2)7-13(17(22)16(15)18)28-19(24)11-5-4-6-12(21)8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCRAJVIIQATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC=C3)Br)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from simpler precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-BROMO-5-(3-BROMOBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the provided evidence, highlighting structural variations and their implications:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity: The target compound’s dual bromine atoms increase its molecular weight and electrophilicity compared to the methyl-substituted analog. Bromine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions, while the methyl group in CAS 6176-66-5 favors lipophilicity, making it more suitable for lipid-rich environments .
Crystallographic Implications :
- Bromine’s high electron density facilitates X-ray crystallographic analysis, as seen in SHELX-refined structures (e.g., SHELXL for small-molecule refinement) . The methyl-substituted analog may exhibit less defined electron density maps due to lighter substituents.
Lumping Strategy Considerations :
- ’s lumping approach groups structurally similar compounds, but substituent differences here (e.g., bromo vs. methyl vs. sulfamoyl) significantly alter physicochemical properties. For example, bromine’s steric and electronic effects would render lumping with methyl analogs inappropriate in reaction modeling .
Biological and Synthetic Applications: The target compound’s bromines make it a candidate for further functionalization (e.g., Suzuki-Miyaura coupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
